Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]-
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Overview
Description
3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYL-N-{3-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE is a complex organic compound It features a cyclopropane ring, a dichloroethenyl group, and a diazenyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopropane ring, the introduction of the dichloroethenyl group, and the diazenyl substitution on the phenyl ring. Typical reactions might include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Halogenation: Introduction of the dichloroethenyl group using reagents like dichlorocarbene.
Diazotization and Coupling: Formation of the diazenyl group through diazotization of an amine followed by coupling with a phenyl ring.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the diazenyl group or the cyclopropane ring.
Reduction: Reduction reactions could target the dichloroethenyl group or the diazenyl group.
Substitution: Various substitution reactions could occur, particularly on the phenyl ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be studied for its reactivity and stability, providing insights into the behavior of cyclopropane and diazenyl-containing compounds.
Biology
Biologically, it might be investigated for potential bioactivity, such as antimicrobial or anticancer properties, given the presence of reactive groups.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit specific biological activities.
Industry
Industrially, the compound might be used as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might disrupt cell membranes or interfere with metabolic pathways. Molecular targets could include enzymes or receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Derivatives: Compounds with similar cyclopropane rings, such as cyclopropane carboxylic acids.
Diazenyl Compounds: Other diazenyl-substituted phenyl compounds, like azobenzenes.
Dichloroethenyl Compounds: Compounds with dichloroethenyl groups, such as certain pesticides.
Properties
CAS No. |
1321802-62-3 |
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Molecular Formula |
C22H23Cl2N3O |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H23Cl2N3O/c1-13-7-5-6-8-17(13)26-27-18-10-9-15(11-14(18)2)25-21(28)20-16(12-19(23)24)22(20,3)4/h5-12,16,20H,1-4H3,(H,25,28) |
InChI Key |
RMCWHDHXBHEBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
Origin of Product |
United States |
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